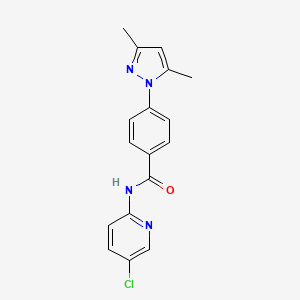
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a complex molecule with a long name, so let’s break it down. It consists of several functional groups, including a thiazole ring, a pyrrole ring, a benzoyl group, and an ethyl ester.
- The thiazole and pyrrole rings contribute to its heterocyclic structure, which often imparts interesting biological properties.
- The presence of a fluorine atom and a methyl group on the benzoyl moiety adds further complexity.
- Overall, this compound is a hybrid of various chemical features, making it intriguing for scientific investigation.
準備方法
- The synthetic routes to prepare this compound can be quite involved due to its intricate structure.
- One possible approach involves coupling reactions, such as Suzuki–Miyaura cross-coupling. In this context, boron reagents play a crucial role .
- For example, the synthesis of ethyl 3-fluoro-4-methylbenzoate (a precursor) can be achieved by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride in ethanol .
- Further elaboration of the entire synthetic pathway would require detailed steps and conditions.
化学反応の分析
- This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents used in these reactions might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- The major products formed would depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
- Research on this compound could span multiple fields:
Medicinal Chemistry: Investigating its potential as a drug candidate due to its complex structure and potential biological activity.
Biochemistry: Studying its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Exploring its use in materials with specific properties.
Organic Synthesis: Developing new methodologies based on its reactivity.
Pharmacology: Assessing its effects on cellular pathways.
- Specific applications would require further investigation and experimentation.
作用機序
- Understanding how this compound exerts its effects would involve identifying its molecular targets.
- Potential pathways could include enzyme inhibition, receptor modulation, or interference with cellular signaling.
- Detailed studies would be needed to elucidate the precise mechanisms.
類似化合物との比較
- Identifying similar compounds would involve searching literature databases and chemical databases.
- Unfortunately, I don’t have access to external databases, but you can explore related molecules based on the heterocyclic motifs and functional groups present in this compound.
特性
CAS番号 |
618072-71-2 |
|---|---|
分子式 |
C24H20FN3O5S |
分子量 |
481.5 g/mol |
IUPAC名 |
ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H20FN3O5S/c1-4-33-23(32)21-13(3)27-24(34-21)28-18(15-6-5-9-26-11-15)17(20(30)22(28)31)19(29)14-8-7-12(2)16(25)10-14/h5-11,18,29H,4H2,1-3H3/b19-17+ |
InChIキー |
KECDQGHQDRKJEE-HTXNQAPBSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CN=CC=C4)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CN=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134264.png)
![3-[(3-Fluorophenyl)methylthio]-5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazole](/img/structure/B12134266.png)


![(2E,5Z)-2-[(4-bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12134280.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12134290.png)
![Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate](/img/structure/B12134292.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12134297.png)
![N-methyl-4-[3-(trifluoromethyl)-4,5-dihydro-1H-furo[2,3-g]indazol-1-yl]benzamide](/img/structure/B12134307.png)
![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12134308.png)

![methyl 3-[(5E)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12134312.png)
![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxybenzamide](/img/structure/B12134314.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12134321.png)
